molecular formula C5H9NO3S B1342524 Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide CAS No. 16906-20-0

Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide

Cat. No.: B1342524
CAS No.: 16906-20-0
M. Wt: 163.2 g/mol
InChI Key: DNTJBUYSZPXQAJ-UHFFFAOYSA-N
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Description

Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide: is a heterocyclic compound with the molecular formula C5H9NO3S It features a seven-membered ring containing nitrogen and sulfur atoms, making it part of the thiazepane family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with chloroacetic acid, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often require moderate temperatures and careful control of pH to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods focus on achieving high purity and consistent quality of the compound to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or peracids. These reactions can lead to the formation of sulfoxides or sulfones, depending on the conditions.

  • Reduction: : Reduction reactions of this compound may involve agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced sulfur-containing derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the ring. Common reagents include alkyl halides and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, amines; reactions may require the presence of a base and are usually performed in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfur-containing derivatives.

    Substitution: Various substituted thiazepane derivatives.

Scientific Research Applications

Chemistry

In chemistry, Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide is used as a building block for the synthesis of more complex molecules. Its unique ring structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential bioactivity. It can serve as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involving sulfur and nitrogen interactions.

Medicine

Medicinally, this compound derivatives are explored for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfur and nitrogen atoms in the ring can form hydrogen bonds and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-1,4-thiazepane: Lacks the 1,1-dioxide functional group, resulting in different chemical properties and reactivity.

    1,4-Thiazepan-5-one: Similar ring structure but without the tetrahydro and dioxide modifications.

    1,4-Benzothiazepine: Contains a benzene ring fused to the thiazepane ring, leading to distinct biological activities.

Uniqueness

Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide is unique due to the presence of the 1,1-dioxide group, which imparts specific electronic and steric properties. This modification can enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate in drug discovery.

Properties

IUPAC Name

1,1-dioxo-1,4-thiazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c7-5-1-3-10(8,9)4-2-6-5/h1-4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTJBUYSZPXQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611610
Record name 1lambda~6~,4-Thiazepane-1,1,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16906-20-0
Record name 1lambda~6~,4-Thiazepane-1,1,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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